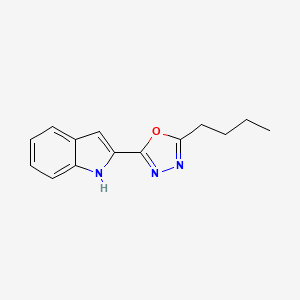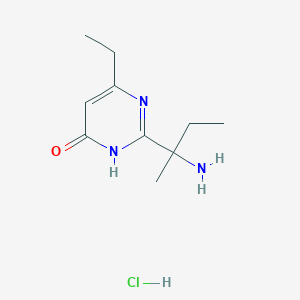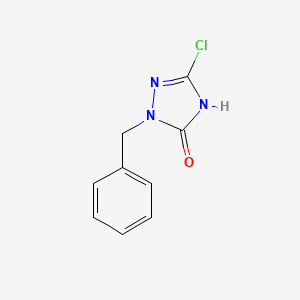
5-Bromo-2-(1H-pyrazol-3-yl)phenol
Overview
Description
5-Bromo-2-(1H-pyrazol-3-yl)phenol is an organic building block useful in chemical synthesis studies . It belongs to an important kind of 1, 3, 5-trisubstituted pyrazoline compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(1H-pyrazol-3-yl)phenol has been analyzed in several studies . The compound crystallizes in the monoclinic space group with one molecule in the asymmetric unit .Physical And Chemical Properties Analysis
5-Bromo-2-(1H-pyrazol-3-yl)phenol is a solid with a melting point of 174-180 °C . Its molecular weight is 239.07 .Scientific Research Applications
Organic Synthesis Building Block
5-Bromo-2-(1H-pyrazol-3-yl)phenol: is a valuable building block in organic synthesis . Its structure allows for various chemical modifications, making it a versatile precursor for synthesizing a wide range of organic compounds. For instance, it can undergo palladium-catalyzed coupling reactions to create complex molecules for pharmaceutical applications.
Crystallography Studies
The compound’s crystalline form has been studied to understand its structural properties . Knowledge of its crystal structure is crucial for designing drugs with specific interactions at the molecular level. This information aids in predicting how the compound will behave when used to synthesize new materials or in biological systems.
Biological Activity
Derivatives of 5-Bromo-2-(1H-pyrazol-3-yl)phenol have been explored for their biological activities. Research has shown that some derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibacterial and antifungal agents .
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIZGAUXNYGZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746427 | |
| Record name | (6Z)-3-Bromo-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1H-pyrazol-3-yl)phenol | |
CAS RN |
114486-00-9 | |
| Record name | (6Z)-3-Bromo-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2-(1H-PYRAZOL-3-YL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)


![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)
![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)




![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B1384522.png)
![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)
![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)